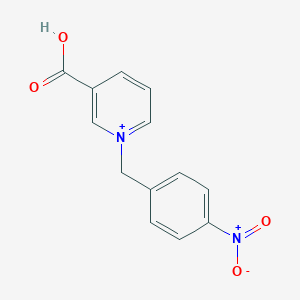
3-carboxy-1-(4-nitrobenzyl)pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-carboxy-1-(4-nitrobenzyl)pyridinium is a chemical compound that features a pyridinium ring substituted with a nitrophenylmethyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-carboxy-1-(4-nitrobenzyl)pyridinium typically involves the reaction of 4-nitrobenzyl chloride with pyridine-3-carboxylic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the pyridine nitrogen, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 3-carboxy-1-(4-nitrobenzyl)pyridinium can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 1-[(4-Aminophenyl)methyl]pyridin-1-ium-3-carboxylic acid.
Reduction: Formation of 1-[(4-Nitrophenyl)methyl]pyridin-1-ium-3-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
3-carboxy-1-(4-nitrobenzyl)pyridinium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 3-carboxy-1-(4-nitrobenzyl)pyridinium involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinium ring can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide: Similar structure but with a bromide counterion.
1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride: Similar structure but with a chloride counterion.
1-[(4-Nitrophenyl)methyl]pyridin-1-ium iodide: Similar structure but with an iodide counterion.
Uniqueness: 3-carboxy-1-(4-nitrobenzyl)pyridinium is unique due to the presence of the carboxylic acid group, which can participate in additional hydrogen bonding and ionic interactions compared to its halide counterparts. This enhances its solubility and reactivity, making it a versatile compound for various applications.
属性
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyridin-1-ium-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)11-2-1-7-14(9-11)8-10-3-5-12(6-4-10)15(18)19/h1-7,9H,8H2/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFXBPPXPFDILU-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N2O4+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














